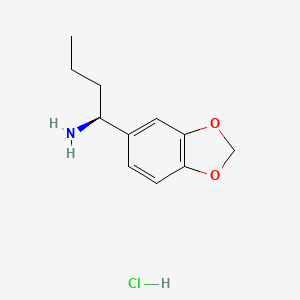
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and a pyrazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo a variety of reactions due to the presence of several functional groups .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity . For instance, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells . They lead to cell death by apoptosis as they inhibit the CDK enzyme .
Inhibitory Effect on Certain Enzymes
Some novel compounds containing pyrimidine have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM . This suggests that they could be used as inhibitors for certain enzymes or receptors in the body .
Anti-Tubercular Agents
Pyrazine derivatives, such as Pyrazinamide (PZA), are used in the treatment of active tuberculosis (TB) . Given the presence of a pyrazine ring in the compound, it could potentially be used in the development of new and effective anti-TB drugs .
Inhibition of Oncogenes
Piperidine derivatives have been used in the design of inhibitors for oncogenes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . The presence of a piperidine ring in the compound could make it a potential candidate for the development of such inhibitors .
Antioxidant Action
Piperidine-based compounds, such as Piperine, have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Synthesis of Other Derivatives
The compound could potentially be used in the synthesis of other pyrimidine derivatives . For instance, tetrahydro pyrimidine derivatives can be synthesized from 1,3-diaminopropane . The presence of a pyrimidine ring in the compound could make it a potential starting material for such syntheses .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPJYJXAFKWZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)



![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)

amine](/img/structure/B2698876.png)
![5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2698877.png)
![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)
![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)